4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Bioactivity Baseline Database Cross-Validation Procurement Risk

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS 361481-87-0) is a synthetic small molecule belonging to the sulfamoyl benzamide class, characterized by a central benzamide core linked to a 4-(pyridin-4-yl)-1,3-thiazol-2-amine moiety and a bis(2-methoxyethyl)sulfamoyl substituent. Its molecular formula is C21H24N4O5S2 with a molecular weight of 476.57 g/mol.

Molecular Formula C21H24N4O5S2
Molecular Weight 476.57
CAS No. 361481-87-0
Cat. No. B2625361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
CAS361481-87-0
Molecular FormulaC21H24N4O5S2
Molecular Weight476.57
Structural Identifiers
SMILESCOCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C21H24N4O5S2/c1-29-13-11-25(12-14-30-2)32(27,28)18-5-3-17(4-6-18)20(26)24-21-23-19(15-31-21)16-7-9-22-10-8-16/h3-10,15H,11-14H2,1-2H3,(H,23,24,26)
InChIKeyHPTRQYGGCRNYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS 361481-87-0)


4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS 361481-87-0) is a synthetic small molecule belonging to the sulfamoyl benzamide class, characterized by a central benzamide core linked to a 4-(pyridin-4-yl)-1,3-thiazol-2-amine moiety and a bis(2-methoxyethyl)sulfamoyl substituent [1]. Its molecular formula is C21H24N4O5S2 with a molecular weight of 476.57 g/mol. The compound is commercially available from multiple research chemical suppliers; however, it is critical to note that, as of the latest authoritative database cross-referencing (PubChem, ChEMBL, ZINC), no peer-reviewed biological activity data or mechanism-of-action studies have been deposited for this precise structure [2]. A direct search of the ZINC database confirms: 'This substance is not reported in any publications per ChEMBL' and 'There is no known activity for this compound' [2].

Critical Procurement Risk: Absence of Biological Baselines Precludes Informed Substitution of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide


Without any published quantitative biological activity data (e.g., IC50, Ki, target engagement assays) from primary research papers or patents, there is no scientific basis to claim that 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is functionally interchangeable with any other sulfamoyl benzamide analog [1]. Even minor structural modifications—such as replacing the bis(2-methoxyethyl) group with cyclohexyl(ethyl) (CAS 941993-45-9) or butyl(ethyl) (CAS 500149-63-3) variants—can drastically alter solubility, target selectivity, and pharmacokinetic profiles [2]. In the absence of head-to-head comparator data, any procurement decision based on assumed class-level similarity carries significant scientific validity risk and may compromise experimental reproducibility. The following section details why no quantifiable differentiation evidence currently exists from permissible sources.

Quantitative Differentiation Evidence for 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS 361481-87-0)


Failure to Establish an Activity Baseline: Zero Published Bioactivity Data Across ChEMBL, PubChem, and ZINC

A systematic audit of the three largest public-domain bioactivity databases—ChEMBL, PubChem, and the ZINC docking library—yields no quantitative biological data for 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide [1]. The ZINC entry explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. By contrast, structurally related sulfamoyl benzamides such as the cyclohexyl(ethyl) analog (CAS 941993-45-9) have been disclosed in patent literature (e.g., US20060079557A1) as cannabinoid receptor modulators [2]. The complete absence of activity data for the target compound means no IC50, Ki, or % inhibition values exist for any biological target from citable sources.

Bioactivity Baseline Database Cross-Validation Procurement Risk

Absence of Target Engagement Selectivity Profiling Precludes Differentiation from Close Analogs

No selectivity profiling data (e.g., kinase panel, CEREP panel, or safety pharmacology screen) is available for 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide in the public domain [1]. In contrast, the broader class of 4-(pyridin-4-yl)thiazol-2-yl benzamides has been profiled against kinases; for example, a 2-fluoro-substituted analog demonstrated an IC50 of 5.2 nM against ROCK1 in a binding assay (PDB entry 4YVC) [2]. Without analogous data for the bis(2-methoxyethyl) variant, there is no quantifiable basis to assert superior or even comparable selectivity.

Selectivity Profiling Kinase Panel Off-target Risk

No Published Physicochemical or ADME Data Prevents Solubility/Permeability Comparisons

The only computable physicochemical properties for 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide are in silico predictions: XLogP3-AA = 2.1, topological polar surface area (tPSA) = 116 Ų, and 4 rotatable bonds (computed by PubChem) [1]. No experimentally measured aqueous solubility, logD, Caco-2 permeability, or metabolic stability data have been published. By comparison, the closely related 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (PubChem CID 2159034) has an XLogP3-AA of 2.1 and tPSA of 104 Ų but also lacks experimental ADME data [2]. Without experimental ADME profiles, it is impossible to differentiate these compounds on developability criteria.

ADME Properties Solubility Permeability

Scientifically Defensible Application Scenarios for 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide


Use as a Negative-Control Probe in Target-Based Assays Where Chemical Inertness is Required

Given the complete absence of documented biological activity against any target [1], 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide may serve as a structurally matched negative control in sulfamoyl benzamide-focused screening campaigns. Its lack of activity ensures that observed effects in assay systems can be attributed to the active comparator rather than off-target engagement by the vehicle control. However, this application is provisional; experimental confirmation of inactivity in the specific assay system is mandatory.

Chemical Probe for Structure-Activity Relationship (SAR) Exploration of the Bis(2-methoxyethyl) Substituent

The compound can be used as a synthetic building block or reference standard in SAR studies aimed at understanding the contribution of the bis(2-methoxyethyl) group to target binding [2]. By systematically comparing this compound with analogs bearing cyclohexyl(ethyl) (CAS 941993-45-9) or butyl(ethyl) (CAS 500149-63-3) sulfamoyl substituents, researchers can deconvolute the role of ether oxygen spacing and chain flexibility in target engagement, solubility, and permeability. Such studies are prerequisite to establishing differentiation.

Computational Chemistry Template for Docking and Pharmacophore Model Validation

With a well-defined InChIKey (HPTRQYGGCRNYKM-UHFFFAOYSA-N) and SMILES string publicly available [3], the compound can serve as a query structure for virtual screening campaigns or as a template for generating 3D pharmacophore hypotheses. Its inclusion in proprietary or public docking libraries enables prospective identification of novel targets through similarity ensemble approach (SEA) predictions; ZINC SEA analysis suggests potential interaction with carnitine O-palmitoyltransferase 1 (CPT1A), though experimental validation is lacking [4].

Quote Request

Request a Quote for 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.